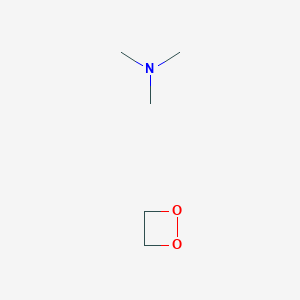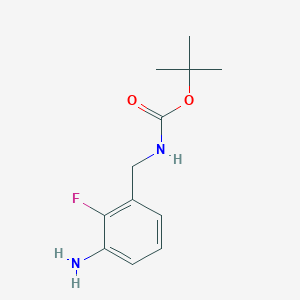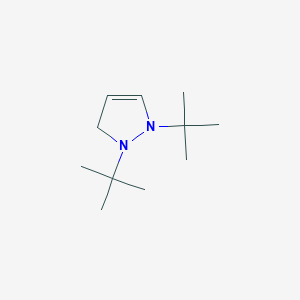
N,N-Dimethylmethanamine--1,2-dioxetane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) is an organic compound that features a unique structure combining an amine group with a dioxetane ring. This compound is of significant interest due to its chemiluminescent properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylmethanamine–1,2-dioxetane (1/1) typically involves the photooxygenation of olefins. This process requires the presence of singlet oxygen, which can be generated through the use of photosensitizers under light irradiation. The reaction conditions often include low temperatures to stabilize the dioxetane ring and prevent its premature decomposition .
Industrial Production Methods
Industrial production of N,N-Dimethylmethanamine–1,2-dioxetane (1/1) follows similar principles but on a larger scale. The process involves the continuous generation of singlet oxygen and the controlled addition of olefins to ensure a steady production rate. Advanced techniques such as flow chemistry may be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) undergoes various chemical reactions, including:
Oxidation: The dioxetane ring can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to break the dioxetane ring, yielding simpler organic molecules.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, simpler amines from reduction, and substituted amines from substitution reactions .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) has a wide range of scientific research applications:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in bioassays for detecting specific enzymes and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of new materials and in quality control processes
Wirkmechanismus
The mechanism by which N,N-Dimethylmethanamine–1,2-dioxetane (1/1) exerts its effects involves the decomposition of the dioxetane ring, leading to the formation of electronically excited statesThe molecular targets and pathways involved include the interaction with specific enzymes or other biomolecules that trigger the decomposition of the dioxetane ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dioxetane: A simpler dioxetane compound with similar chemiluminescent properties.
Adamantyl-dioxetane: Known for its stability and high chemiluminescent efficiency.
Phenoxy-1,2-dioxetane: Exhibits rapid chemiexcitation and high detection sensitivity
Uniqueness
N,N-Dimethylmethanamine–1,2-dioxetane (1/1) stands out due to its unique combination of an amine group and a dioxetane ring, which enhances its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its high chemiluminescent efficiency make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
879016-19-0 |
|---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;dioxetane |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2-4-3-1/h1-3H3;1-2H2 |
InChI-Schlüssel |
NMSFADIZTGKSOV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C.C1COO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)




![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
